BIS(4-BROMOBENZYL) 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE
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Overview
Description
- The dibenzo[b,d]thiophene core is then functionalized with carboxylate groups at the 3 and 7 positions.
- This step may involve the use of reagents such as carbon dioxide and organometallic catalysts under controlled conditions.
Bromination:
- The final step involves the bromination of the benzyl groups at the 4 positions.
- Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst.
Industrial Production Methods:
In an industrial setting, the production of bis(4-bromobenzyl) dibenzo[b,d]thiophene-3,7-dicarboxylate 5,5-dioxide may involve:
Batch or Continuous Flow Reactors:
Optimization of Reaction Parameters:
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of bis(4-bromobenzyl) dibenzo[b,d]thiophene-3,7-dicarboxylate 5,5-dioxide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of Dibenzo[b,d]thiophene Core:
- Starting with a suitable thiophene precursor, the dibenzo[b,d]thiophene core can be synthesized through cyclization reactions.
- Reaction conditions often involve the use of strong acids or bases, high temperatures, and catalysts to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo further oxidation reactions, potentially leading to the formation of sulfone derivatives.
- Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction:
- Reduction reactions can convert the bromobenzyl groups to benzyl groups.
- Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution:
- The bromine atoms in the bromobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
- Reagents such as sodium azide or potassium thiocyanate can be used for these substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ether solvents.
Substitution: Sodium azide, potassium thiocyanate, polar aprotic solvents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Azide or thiocyanate substituted derivatives.
Scientific Research Applications
Chemistry:
Material Science:
Biology:
Fluorescent Probes:
Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism by which bis(4-bromobenzyl) dibenzo[b,d]thiophene-3,7-dicarboxylate 5,5-dioxide exerts its effects depends on its application:
Molecular Targets and Pathways:
Comparison with Similar Compounds
Dibenzo[b,d]thiophene Derivatives:
Bromobenzyl Derivatives:
Uniqueness:
Structural Features:
By understanding the detailed properties, synthesis, reactions, and applications of bis(4-bromobenzyl) dibenzo[b,d]thiophene-3,7-dicarboxylate 5,5-dioxide, researchers and industry professionals can better utilize this compound in their respective fields.
Properties
Molecular Formula |
C28H18Br2O6S |
---|---|
Molecular Weight |
642.3 g/mol |
IUPAC Name |
bis[(4-bromophenyl)methyl] 5,5-dioxodibenzothiophene-3,7-dicarboxylate |
InChI |
InChI=1S/C28H18Br2O6S/c29-21-7-1-17(2-8-21)15-35-27(31)19-5-11-23-24-12-6-20(14-26(24)37(33,34)25(23)13-19)28(32)36-16-18-3-9-22(30)10-4-18/h1-14H,15-16H2 |
InChI Key |
PESPZHDDZMIRJD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COC(=O)C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)C(=O)OCC5=CC=C(C=C5)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)C(=O)OCC5=CC=C(C=C5)Br)Br |
Origin of Product |
United States |
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